molecular formula C17H16ClN5O B2746179 1-(3-chlorophenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea CAS No. 2097914-80-0

1-(3-chlorophenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea

Cat. No.: B2746179
CAS No.: 2097914-80-0
M. Wt: 341.8
InChI Key: HUOZRDVGXZZAES-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea is a useful research compound. Its molecular formula is C17H16ClN5O and its molecular weight is 341.8. The purity is usually 95%.
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Scientific Research Applications

Optoelectronic Device Fabrication

The exploration into novel chalcone derivatives, closely related to 1-(3-chlorophenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea, has revealed significant electro-optic properties. For instance, a study on 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one demonstrated its potential in nonlinear optics by confirming superior second and third harmonic generation values, significantly higher than standard urea. These findings suggest the material's applicability in optoelectronic device fabrications due to its enhanced electrostatic potential maps and high static and dynamic polarizability (Shkir et al., 2018).

Antibacterial Agents

Research into heterocyclic compounds containing a sulfonamido moiety has led to the synthesis of novel structures exhibiting promising antibacterial activities. A study highlighted the creation of new pyran, pyridine, and pyridazine derivatives, along with the evaluation of their antibacterial effectiveness. These derivatives are part of a broader investigation into novel chemical structures for potential use as antibacterial agents, demonstrating the versatility of urea-based compounds in medical chemistry (Azab, Youssef, & El-Bordany, 2013).

Nonlinear Optical Properties

The synthesis and study of a novel organic nonlinear optical material, closely related to the chemical compound of interest, highlighted the utility of such materials in NLO applications. This material, identified as 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, was found to possess high second harmonic generation efficiency, 3.67 times that of urea. The molecular alignment within the crystal structure facilitates a net polarization, enhancing NLO response and suggesting potential for NLO device applications (Menezes, Jayarama, & Ng, 2014).

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O/c18-15-4-1-5-16(9-15)22-17(24)20-7-8-23-12-14(11-21-23)13-3-2-6-19-10-13/h1-6,9-12H,7-8H2,(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUOZRDVGXZZAES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NCCN2C=C(C=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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